molecular formula C24H18ClN7S B3744580 6-{[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine

6-{[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B3744580
M. Wt: 472.0 g/mol
InChI Key: KTDISFQTEZSGNP-UHFFFAOYSA-N
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Description

6-{[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a quinazoline moiety, a triazine ring, and a phenyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the quinazoline and triazine intermediates. One common approach is the nucleophilic substitution of cyanuric chloride with appropriate amines and thiols to form the triazine core . The quinazoline moiety can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents . The final step involves the coupling of the quinazoline and triazine intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of microwave irradiation to reduce reaction times and improve product quality . Additionally, the use of continuous flow reactors can help in scaling up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-{[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

6-{[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit certain enzymes, such as tyrosine kinases, which play a role in cell signaling pathways . The triazine ring can interact with nucleic acids, potentially disrupting DNA replication and transcription . These interactions contribute to the compound’s biological activities, including its antimicrobial and antitumor effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine is unique due to its combined quinazoline and triazine structure, which imparts a broader range of biological activities compared to other similar compounds. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

6-[(6-chloro-4-phenylquinazolin-2-yl)sulfanylmethyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN7S/c25-16-11-12-19-18(13-16)21(15-7-3-1-4-8-15)31-24(28-19)33-14-20-29-22(26)32-23(30-20)27-17-9-5-2-6-10-17/h1-13H,14H2,(H3,26,27,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDISFQTEZSGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)SCC4=NC(=NC(=N4)NC5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-{[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine
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6-{[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine
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6-{[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine
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6-{[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine
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6-{[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine
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6-{[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine

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